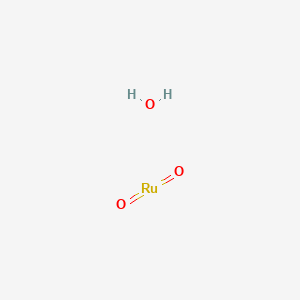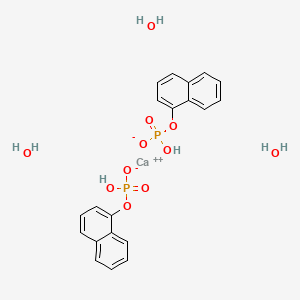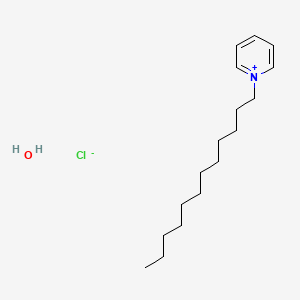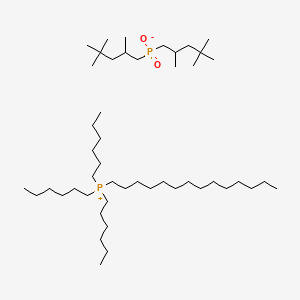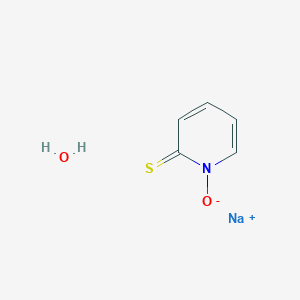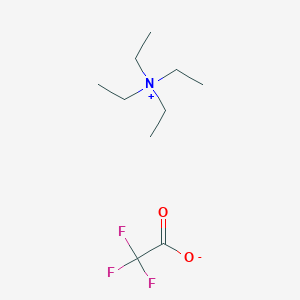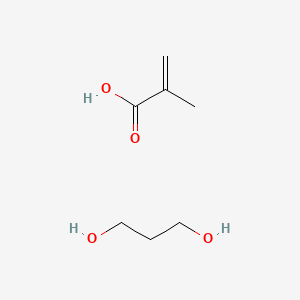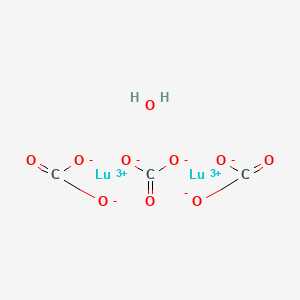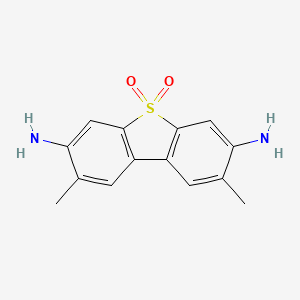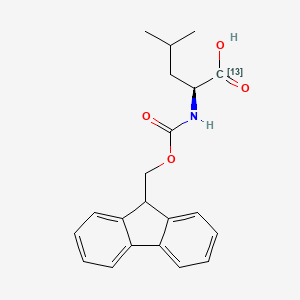
2-Isopropoxy-6-methoxyphenylboronic acid
Overview
Description
2-Isopropoxy-6-methoxyphenylboronic acid is a boronic acid derivative with the empirical formula C10H15BO4 . It has a molecular weight of 210.03 . This compound is part of the Boronic Acids & Derivatives category .
Molecular Structure Analysis
The molecular structure of 2-Isopropoxy-6-methoxyphenylboronic acid consists of an aromatic ring with isopropoxy and methoxy substituents, along with a boronic acid group . The packing with monomers as the dominant structural motif has been found in the crystal structure of this compound .Chemical Reactions Analysis
Boronic acids, including 2-Isopropoxy-6-methoxyphenylboronic acid, are known to be valuable building blocks in organic synthesis . They can undergo a variety of reactions, including protodeboronation . In one study, a catalytic protodeboronation of pinacol boronic esters was reported, which could potentially be applicable to this compound .Scientific Research Applications
Comprehensive Analysis of 2-Isopropoxy-6-methoxyphenylboronic Acid Applications
Suzuki-Miyaura Cross-Coupling Reactions: This compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic synthesis. These reactions are fundamental in the pharmaceutical industry for constructing complex molecular architectures .
Palladium-Catalyzed Arylation: It serves as a substrate for palladium-catalyzed direct arylation processes. This method is highly effective and contributes to the synthesis of arylated products, which are significant in medicinal chemistry .
Synthesis of Fine Chemicals: Arylboronic acids, including 2-Isopropoxy-6-methoxyphenylboronic acid, are new aromatization reagents used in scientific research and production of various fine chemicals containing aryl structures . These chemicals have applications across pharmaceuticals, pesticides, and advanced materials.
Research and Development: The compound is offered for experimental and research use, indicating its role in ongoing scientific studies and potential applications that are yet to be fully explored or disclosed .
Proteomics Research: It is available for proteomics research, suggesting its use in the study of proteomes and their functions. This field is crucial for understanding biological processes at the molecular level .
Environmental Friendliness: As an arylboronic acid, it is considered a safe and environmentally friendly reagent. This aspect is increasingly important in modern chemical processes that aim for sustainability .
Safety and Hazards
This compound is classified as non-combustible . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 2-Isopropoxy-6-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
2-Isopropoxy-6-methoxyphenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 2-Isopropoxy-6-methoxyphenylboronic acid is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic molecules .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have suitable bioavailability for use in chemical reactions.
Result of Action
The molecular and cellular effects of 2-Isopropoxy-6-methoxyphenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic molecules, which are crucial in various fields, including pharmaceuticals and materials science .
Action Environment
The action, efficacy, and stability of 2-Isopropoxy-6-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environments.
properties
IUPAC Name |
(2-methoxy-6-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-7(2)15-9-6-4-5-8(14-3)10(9)11(12)13/h4-7,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKDYROLNHVOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1OC(C)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584630 | |
| Record name | {2-Methoxy-6-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-6-methoxyphenylboronic acid | |
CAS RN |
870778-88-4 | |
| Record name | {2-Methoxy-6-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



